molecular formula C20H26N2O2S B2553470 2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1351633-79-8

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2553470
CAS RN: 1351633-79-8
M. Wt: 358.5
InChI Key: HLHHVPRTJQSOTF-UHFFFAOYSA-N
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Description

The compound "2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide" is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the literature. For instance, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized from Disopyramide, a sodium channel blocker, to create broad-spectrum anticonvulsants with good therapeutic indices . Another study describes the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, leading to potent and selective kappa-opioid agonists . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide revealed that the amide unit is almost planar, with specific dihedral angles between the amide plane and the attached benzene and pyridine rings . This information can be crucial for understanding the conformational preferences of similar compounds, including the one under analysis.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, which can be used to modify their structure and, consequently, their biological properties. The synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit through a one-pot multi-component reaction is an example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are essential for their practical application. The synthesis and characterization of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol included the use of various spectroscopic techniques to determine these properties . Such analyses are critical for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

In Vitro Evaluation for Carcinogenicity

Thiophene analogs, structurally related to the compound , have been synthesized and evaluated for their potential carcinogenicity. Compounds like N-(5-phenylthiophen-2-yl)acetamide have been assessed through in vitro assays, indicating potential carcinogenicity. However, their chemical and biological behavior raises questions about their ability to cause tumors in vivo. These findings are significant for understanding the carcinogenic potential of structurally new compounds (Ashby et al., 1978).

Evaluation of Non-Displaceable Binding in PET Studies

In studies of Translocator Protein (TSPO) using the PET ligand 11C-PBR28, similar to the compound , the importance of nondisplaceable binding (VND) and its potential variability across patient groups and conditions has been emphasized. This aspect is crucial in interpreting PET study results and should be considered in clinical studies (Laurell et al., 2020).

Chymase Inhibition and Disease Treatment

Compounds structurally similar to 2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide have been investigated for their role in inhibiting chymase, an enzyme implicated in various disease states. Studies suggest that specific chymase inhibitors can suppress the development of conditions like abdominal aortic aneurysm and intimal hyperplasia, highlighting the therapeutic potential of these compounds (Tsunemi et al., 2004; Takai et al., 2003).

Environmental Impact and Monitoring

Compounds structurally similar to the one have been part of environmental studies, particularly in monitoring their presence and impact on groundwater. Such studies are essential in understanding the environmental fate and transport of these compounds, as well as their potential impact on human health and ecosystems (De Guzman et al., 2005).

properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-propan-2-ylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-16(2)25-19-6-4-17(5-7-19)14-20(23)22(12-13-24-3)15-18-8-10-21-11-9-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHHVPRTJQSOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N(CCOC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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